4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine
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Overview
Description
4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines It is characterized by the presence of a triazine ring substituted with a chlorine atom and three methyl groups
Mechanism of Action
Target of Action
The targets of 1,3,5-triazine derivatives can vary widely depending on the specific compound and its functional groups. Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .
Mode of Action
The mode of action of 1,3,5-triazine derivatives can also vary. For example, some triazine derivatives are used as herbicides and work by inhibiting photosynthesis .
Biochemical Pathways
The biochemical pathways affected by 1,3,5-triazine derivatives depend on the specific compound and its targets. Some triazine derivatives have been found to have antitumor activity, suggesting they may interact with pathways involved in cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,5-triazine derivatives can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions .
Result of Action
The molecular and cellular effects of 1,3,5-triazine derivatives can include inhibition of certain enzymes or pathways, interference with cell growth and proliferation, and induction of cell death, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,3,5-triazine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. One common method involves refluxing a solution of cyanuric chloride in a solvent such as 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids or amines to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium carbonate, dioxane, and various amines . Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving desired products with high yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution with primary amines can yield substituted triazines with various functional groups .
Scientific Research Applications
4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Comparison with Similar Compounds
4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
2,4,6-trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
1,3,5-triazine-2,4,6-triamine (melamine): Known for its applications in the production of resins and plastics.
2-chloro-4,6-dimethoxy-1,3,5-triazine: Used as a coupling agent in peptide synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-4-8-5(7)10-6(9-4)11(2)3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAOCZPYQILHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.